
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an indoline moiety linked to a pyridine ring, which is further connected to a methylmethanamine group. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.
准备方法
合成路线和反应条件: 1-(6-(吲哚啉-1-基)-2-甲基吡啶-3-基)-N-甲基甲胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吲哚啉核的形成: 吲哚啉核可以通过适当的苯胺衍生物的环化反应合成。
吡啶环的形成: 吡啶环通过与合适的醛或酮的缩合反应引入。
连接吲哚啉和吡啶环: 吲哚啉和吡啶环通过亲核取代反应连接。
引入甲基甲胺基团: 最后一步是在碱性条件下用甲胺烷基化吡啶环。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、对反应条件进行高通量筛选,以及使用催化剂来提高反应效率和产率。
化学反应分析
反应类型: 1-(6-(吲哚啉-1-基)-2-甲基吡啶-3-基)-N-甲基甲胺会经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,生成相应的氧代衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,生成还原类似物。
取代: 亲核取代反应可以在吡啶环上发生,其中卤代衍生物可以使用卤化剂合成。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬和过氧化氢,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 在合适的溶剂存在下,使用溴、氯和碘等卤化剂。
主要生成物:
氧化产物: 吲哚啉和吡啶环的氧代衍生物。
还原产物: 具有氢化官能团的还原类似物。
取代产物: 在吡啶环上具有取代卤素原子的卤代衍生物。
科学研究应用
化学: 该化合物作为合成更复杂分子的构建模块,以及配位化学中的配体。
生物学: 它表现出显着的生物活性,包括抗氧化、抗炎和神经保护作用.
医学: 该化合物已被证明是一种有希望的治疗缺血性卒中和其他神经系统疾病的治疗剂.
工业: 它用于开发先进材料以及作为合成功能化聚合物的先驱体。
作用机制
1-(6-(吲哚啉-1-基)-2-甲基吡啶-3-基)-N-甲基甲胺的作用机制涉及其与特定分子靶标和途径的相互作用:
相似化合物的比较
1-(6-(吲哚啉-1-基)-2-甲基吡啶-3-基)-N-甲基甲胺可以与其他吲哚啉衍生物进行比较:
类似化合物:
独特性: 1-(6-(吲哚啉-1-基)-2-甲基吡啶-3-基)-N-甲基甲胺因其官能团的特定组合而脱颖而出,该组合赋予了其独特的化学性质和生物活性。它与NMDA受体相互作用并调节氧化应激和炎症途径的能力使其成为治疗神经系统疾病的治疗应用的有希望的候选药物。
属性
分子式 |
C16H19N3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19N3/c1-12-14(11-17-2)7-8-16(18-12)19-10-9-13-5-3-4-6-15(13)19/h3-8,17H,9-11H2,1-2H3 |
InChI 键 |
QDTZVBTZQGUWMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


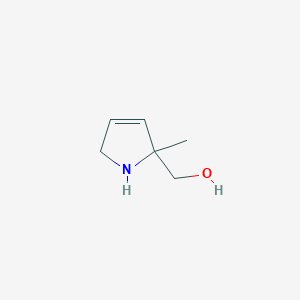

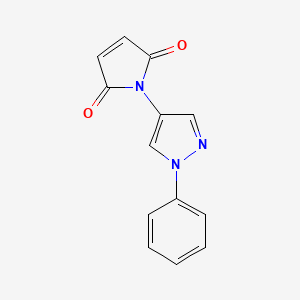
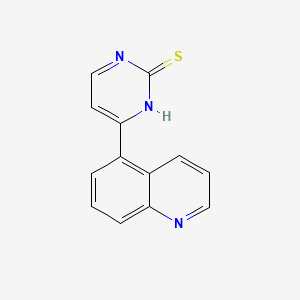

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)


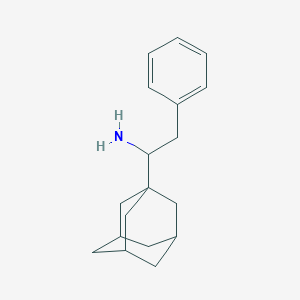
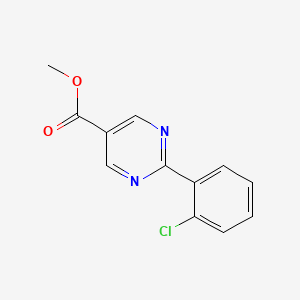

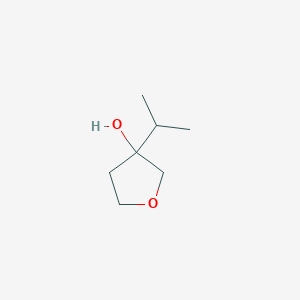
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)

